N-(N-(N-((Hexahydro-1H-azepin-1-yl)carbonyl)-L-leucyl)-D-tryptophyl)-D-tryptophan
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Overview
Description
N-(N-(N-((Hexahydro-1H-azepin-1-yl)carbonyl)-L-leucyl)-D-tryptophyl)-D-tryptophan is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a hexahydro-1H-azepin-1-yl group, L-leucyl, and D-tryptophyl moieties. Its intricate molecular arrangement makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(N-(N-((Hexahydro-1H-azepin-1-yl)carbonyl)-L-leucyl)-D-tryptophyl)-D-tryptophan typically involves multiple steps, starting with the preparation of the hexahydro-1H-azepin-1-yl group. This group can be synthesized through the hydrogenation of azepine derivatives under high pressure and temperature conditions. The subsequent steps involve the coupling of L-leucyl and D-tryptophyl groups using peptide bond formation techniques, such as carbodiimide-mediated coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers to ensure high yield and purity. The process includes the sequential addition of protected amino acids, followed by deprotection and purification steps to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(N-(N-((Hexahydro-1H-azepin-1-yl)carbonyl)-L-leucyl)-D-tryptophyl)-D-tryptophan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-(N-(N-((Hexahydro-1H-azepin-1-yl)carbonyl)-L-leucyl)-D-tryptophyl)-D-tryptophan has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying peptide bond formation and stability.
Biology: Investigated for its potential role in protein-protein interactions and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for targeting specific molecular pathways.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of N-(N-(N-((Hexahydro-1H-azepin-1-yl)carbonyl)-L-leucyl)-D-tryptophyl)-D-tryptophan involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(N-(N-((Hexahydro-1H-azepin-1-yl)carbonyl)-L-leucyl)-L-tryptophyl)-L-tryptophan
- N-(N-(N-((Hexahydro-1H-azepin-1-yl)carbonyl)-D-leucyl)-D-tryptophyl)-D-tryptophan
Uniqueness
N-(N-(N-((Hexahydro-1H-azepin-1-yl)carbonyl)-L-leucyl)-D-tryptophyl)-D-tryptophan is unique due to its specific stereochemistry and the presence of both L-leucyl and D-tryptophyl groups. This unique arrangement may confer distinct biological activities and interactions compared to similar compounds with different stereochemistry.
Properties
Molecular Formula |
C35H44N6O5 |
---|---|
Molecular Weight |
628.8 g/mol |
IUPAC Name |
2-[[2-[[2-(azepane-1-carbonylamino)-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C35H44N6O5/c1-22(2)17-29(40-35(46)41-15-9-3-4-10-16-41)32(42)38-30(18-23-20-36-27-13-7-5-11-25(23)27)33(43)39-31(34(44)45)19-24-21-37-28-14-8-6-12-26(24)28/h5-8,11-14,20-22,29-31,36-37H,3-4,9-10,15-19H2,1-2H3,(H,38,42)(H,39,43)(H,40,46)(H,44,45) |
InChI Key |
ZBJNAHVLKNFOPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)NC(=O)N5CCCCCC5 |
Origin of Product |
United States |
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